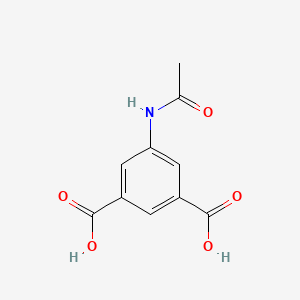

5-乙酰氨基苯-1,3-二甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 5-acetamidobenzene-1,3-dicarboxylic acid often involves intricate processes. For instance, in the synthesis of coordination polymers, aminobenzoic acid derivatives are utilized due to their rich coordination modes facilitated by O-atom and N-atom donors. An example involves the preparation of new coordination polymers incorporating 1-aminobenzene-3,4,5-tricarboxylic acid, showcasing the chemical's ability to bind with metals like cadmium (Cd) and zinc (Zn) to form polymers with two-dimensional network structures (Shao, Meng, & Hou, 2019).

Molecular Structure Analysis

The molecular structure of derivatives of 5-acetamidobenzene-1,3-dicarboxylic acid can significantly influence the architecture of the resulting coordination polymers. The structure of these polymers can be altered by changing the metal ion, which affects the coordination mode of the ligand derived from the acid, leading to varied polymer architectures. For example, different coordination polymers have been synthesized using cadmium and zinc ions, resulting in distinct two-dimensional network structures (Shao, Meng, & Hou, 2019).

Chemical Reactions and Properties

Chemical reactions involving 5-acetamidobenzene-1,3-dicarboxylic acid derivatives demonstrate their reactivity and potential for forming complex structures. The formation of coordination polymers through reactions with metal ions like Cd and Zn is a prime example of the compound's reactivity. These reactions not only emphasize the compound's chemical properties but also its potential in creating materials with unique physical and chemical properties.

Physical Properties Analysis

The physical properties of compounds related to 5-acetamidobenzene-1,3-dicarboxylic acid, such as melting points and glass transition temperatures, can be influenced by molecular weight and π-π interactions among substituents. For instance, a study on the synthesis and high-throughput characterization of structural analogues of molecular glassformers highlights the relationship between molecular weight, π-π interactions, and physical properties like glass transition temperature (Liu et al., 2015).

Chemical Properties Analysis

The chemical properties of 5-acetamidobenzene-1,3-dicarboxylic acid derivatives, particularly their ability to form coordination polymers, are central to their utility in various applications. The coordination modes enabled by the O-atom and N-atom donors of these compounds allow for the formation of structures with unique chemical and physical properties, as demonstrated by the synthesis and characterization of coordination polymers (Shao, Meng, & Hou, 2019).

科学研究应用

分析化学应用

5-乙酰氨基苯-1,3-二甲酸作为 3-乙酰氨基苯-1,2-二甲酸的类似物,在分析化学中具有重要意义。Shinde 等人(2018 年)的一项研究开发了一种新的 HPLC 方法,用于估计关键制药材料合成中的致突变杂质 3-乙酰氨基苯-1,2-二甲酸。该方法对于确保药品的纯度和安全性至关重要(Shinde、Shirke、Dwivedi 和 Dhuppad,2018)。

合成和抗炎特性

在药物化学领域,5-乙酰氨基苯-1,3-二甲酸的衍生物因其潜在的治疗应用而被探索。Radwan、Shehab 和 El-Shenawy(2009 年)合成了 5-取代苯并[b]噻吩衍生物,包括与 5-乙酰氨基苯-1,3-二甲酸相关的化合物,这些化合物表现出有效的抗炎活性(Radwan、Shehab 和 El-Shenawy,2009)。

抗锥虫活性

Ulrich 和 Cerami(1984 年)展示了药理学的另一个应用,他们测试了 1,3-亚芳基二酮双(胍基腙)的衍生物,包括 5-乙酰氨基类似物,对布氏锥虫感染的活性。5-乙酰氨基类似物的活性比母体化合物高约一倍,突出了其作为锥虫杀灭剂的潜力(Ulrich 和 Cerami,1984)。

材料科学中的功能化

在材料科学中,5-乙酰氨基苯-1,3-二甲酸在单壁碳纳米管 (SWCNT) 的功能化中发挥作用。Kharissova、Kharisov 和 Leija Gutiérrez(2017 年)探索了使用芳香胺和杂环胺(包括 5-氨基苯-1,3-二甲酸)对 SWCNT 进行功能化,以提高其在各种溶剂中的溶解性和分散性。这种功能化对于 SWCNT 在各个技术领域的实际应用至关重要(Kharissova、Kharisov 和 Leija Gutiérrez,2017)。

聚合物化学

在聚合物化学中,5-乙酰氨基苯-1,3-二甲酸的结构类似物用于合成新型芳香族聚酰胺。Hsiao 和 Chang(1996 年)使用含有苯环的二元羧酸合成了高分子量聚酰胺,证明了这些化合物在创造具有理想物理性质的新材料中的效用(Hsiao 和 Chang,1996)。

属性

IUPAC Name |

5-acetamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQYZSYKZQESPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287379 | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamidobenzene-1,3-dicarboxylic acid | |

CAS RN |

6344-50-9 | |

| Record name | 6344-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。